molecular formula C16H13F4N7O B12247909 3-fluoro-N-(pyridin-3-yl)-1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]pyrrolidine-3-carboxamide

3-fluoro-N-(pyridin-3-yl)-1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]pyrrolidine-3-carboxamide

Cat. No.: B12247909
M. Wt: 395.31 g/mol
InChI Key: MWRPGOSFCCTQDB-UHFFFAOYSA-N
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Description

3-fluoro-N-(pyridin-3-yl)-1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]pyrrolidine-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrolidine ring, a pyridinyl group, and a triazolopyridazine moiety. The presence of fluorine atoms and trifluoromethyl groups further enhances its chemical properties, making it a valuable subject for study in medicinal chemistry, organic synthesis, and material science.

Preparation Methods

The synthesis of 3-fluoro-N-(pyridin-3-yl)-1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]pyrrolidine-3-carboxamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrrolidine ring, followed by the introduction of the pyridinyl group and the triazolopyridazine moiety. Key steps may include nucleophilic substitution, cyclization, and fluorination reactions. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to achieve high yields and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the fluorine and trifluoromethyl sites, using reagents such as halogens or organometallic compounds.

    Cyclization: The triazolopyridazine moiety can undergo cyclization reactions under specific conditions, forming various cyclic derivatives.

Scientific Research Applications

3-fluoro-N-(pyridin-3-yl)-1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]pyrrolidine-3-carboxamide has several scientific research applications:

    Biology: The compound is studied for its biological activity, including its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as anticancer, antiviral, or anti-inflammatory agents.

    Industry: The compound’s unique chemical properties make it useful in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 3-fluoro-N-(pyridin-3-yl)-1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]pyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of fluorine atoms and trifluoromethyl groups can enhance its binding affinity and selectivity, making it a potent modulator of biological pathways.

Comparison with Similar Compounds

Similar compounds to 3-fluoro-N-(pyridin-3-yl)-1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]pyrrolidine-3-carboxamide include other pyrrolidine derivatives, triazolopyridazine compounds, and fluorinated organic molecules These compounds share structural similarities but may differ in their chemical properties and biological activities

Properties

Molecular Formula

C16H13F4N7O

Molecular Weight

395.31 g/mol

IUPAC Name

3-fluoro-N-pyridin-3-yl-1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]pyrrolidine-3-carboxamide

InChI

InChI=1S/C16H13F4N7O/c17-15(14(28)22-10-2-1-6-21-8-10)5-7-26(9-15)12-4-3-11-23-24-13(16(18,19)20)27(11)25-12/h1-4,6,8H,5,7,9H2,(H,22,28)

InChI Key

MWRPGOSFCCTQDB-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1(C(=O)NC2=CN=CC=C2)F)C3=NN4C(=NN=C4C(F)(F)F)C=C3

Origin of Product

United States

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